Cyprinol

Description

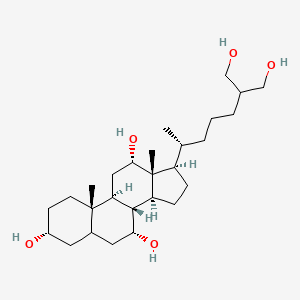

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H48O5 |

|---|---|

Molecular Weight |

452.7 g/mol |

IUPAC Name |

(3R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |

InChI |

InChI=1S/C27H48O5/c1-16(5-4-6-17(14-28)15-29)20-7-8-21-25-22(13-24(32)27(20,21)3)26(2)10-9-19(30)11-18(26)12-23(25)31/h16-25,28-32H,4-15H2,1-3H3/t16-,18?,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

JNMALBXXJSWZQY-VKYZUIDCSA-N |

Isomeric SMILES |

C[C@H](CCCC(CO)CO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Canonical SMILES |

CC(CCCC(CO)CO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

5α-Cyprinol Sulfate: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

5α-Cyprinol sulfate, a C₂₇ bile salt, is a significant bioactive molecule predominantly found in cyprinid fish. Initially identified as the toxic agent responsible for carp bile poisoning, it has since been recognized for its crucial physiological roles, including acting as a digestive detergent in fish and as a potent kairomone in aquatic ecosystems. This technical guide provides an in-depth overview of the discovery, isolation, and biological signaling pathways of 5α-cyprinol sulfate. Detailed experimental protocols for its extraction, purification, and characterization are presented, alongside a summary of its physicochemical properties. Furthermore, this document elucidates its interaction with key biological targets, namely the Farnesoid X Receptor (FXR) and the apical sodium-dependent bile salt transporter (ASBT), providing a valuable resource for researchers in natural product chemistry, toxicology, and drug development.

Discovery and Significance

The discovery of 5α-cyprinol sulfate has followed two distinct paths, highlighting its dual nature as both a toxin and a semiochemical.

1.1. Toxic Component of Carp Bile: For centuries, the ingestion of raw carp bile has been associated with severe poisoning in humans, leading to acute renal failure and liver dysfunction.[1] Early research focused on identifying the toxic components of the bile. Through a series of toxicological and analytical studies, 5α-cyprinol sulfate was isolated and identified as the primary nephro- and hepatotoxic substance in the bile of cyprinid fish such as the common carp (Cyprinus carpio) and the grass carp.[1][2] Its concentration in carp gallbladder bile can be as high as 0.3 M.[1]

1.2. Kairomone in Aquatic Ecosystems: In a separate line of ecological research, scientists investigated the chemical cues that induce diel vertical migration (DVM) in the freshwater microcrustacean Daphnia. This predator-avoidance behavior is triggered by chemical signals, known as kairomones, released by planktivorous fish. Through a bioassay-guided fractionation approach, 5α-cyprinol sulfate was identified as the potent kairomone responsible for inducing DVM in Daphnia at remarkably low, picomolar concentrations (as low as 100 pM).[3][4] This discovery underscores the ecological significance of 5α-cyprinol sulfate in shaping aquatic food web dynamics.

Physicochemical and Analytical Data

The structural and physicochemical properties of 5α-cyprinol sulfate have been well-characterized.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₈O₈S | [1] |

| Structure | 5α-cholestane-3α, 7α, 12α, 26, 27-pentol 26-sulfate | [1] |

| Mass Spectrometry (ESI-MS) | m/z 531.29986 [M–H]⁻ | [3][4] |

| Critical Micellization Concentration (CMC) | 1.5 mM (by maximum bubble pressure); ~4 mM (by dye solubilization) | [5][6][7] |

| Biological Activity (DVM in Daphnia) | Active at 100 pM | [3] |

| Concentration in Carp Gallbladder | 0.3 M | [1] |

| Concentration in active Fish Incubation Water | 1.03 ± 0.08 nM | [3] |

NMR Spectroscopy: The complete ¹H and ¹³C-NMR assignments for 5α-cyprinol sulfate have been published, providing a definitive reference for its structural confirmation.[8] The spectra are crucial for distinguishing it from its isomers and related bile salts.[1][9]

Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature for the isolation and purification of 5α-cyprinol sulfate from carp bile.[3]

3.1. Extraction from Carp Bile

-

Sample Collection: Collect bile from the gallbladders of common carp (Cyprinus carpio).

-

Solvent Extraction:

-

To 0.5 mL of carp bile, add 10 mL of a hot 95:5 (v/v) mixture of ethanol and methanol.

-

Vortex the mixture thoroughly.

-

After cooling, centrifuge to separate the supernatant.

-

Dilute the supernatant with ultrapure water to a final alcohol concentration of 10%.

-

3.2. Solid-Phase Extraction (SPE) Cleanup

-

Cartridge Activation: Use a C18 solid-phase cartridge. Precondition the cartridge with 10% methanol.

-

Sample Loading: Pass the diluted bile extract through the preconditioned C18 cartridge.

-

Washing: Wash the cartridge with 10% methanol to remove polar impurities.

-

Elution: Elute the retained bile salts, including 5α-cyprinol sulfate, with methanol.

-

Drying: Evaporate the eluate to dryness.

-

Reconstitution: Dissolve the dried extract in 1.5 mL of methanol.

3.3. High-Performance Liquid Chromatography (HPLC) Purification

-

Enzymatic Digestion (Optional but Recommended): To eliminate co-eluting taurine-conjugated bile acids, the extracted carp bile can be digested with choloylglycine hydrolase prior to chromatography.

-

HPLC System:

-

Column: Nucleosil 100–5 C₁₈ (250 mm x 4 mm)

-

Mobile Phase A: Water with 0.015% (v/v) formic acid and 10 mM ammonium acetate.

-

Mobile Phase B: Methanol with 0.015% (v/v) formic acid and 10 mM ammonium acetate.

-

Flow Rate: 1 mL/min

-

Column Temperature: 30°C

-

Detection: Mass Spectrometry (MS)

-

-

Gradient Elution:

-

0 - 1.5 min: 35% B

-

1.5 - 2.1 min: 35% to 40% B

-

2.1 - 9 min: 40% to 45% B

-

9 - 9.6 min: 45% to 55% B

-

9.6 - 16.5 min: 55% to 65% B

-

16.5 - 19.5 min: 65% to 100% B

-

19.5 - 25.5 min: 100% B

-

25.5 - 25.8 min: 100% to 35% B

-

25.8 - 33 min: 35% B (re-equilibration)

-

-

Fraction Collection: Split the eluate, directing a portion to the MS for detection and the remainder to a fraction collector. Collect the fraction corresponding to the elution of 5α-cyprinol sulfate.

-

Desalting: Subject the collected fraction to solid-phase extraction to remove the HPLC mobile phase components.

Biological Signaling Pathways

5α-Cyprinol sulfate interacts with key proteins involved in bile acid homeostasis.

4.1. Inhibition of the Apical Sodium-Dependent Bile Salt Transporter (ASBT)

ASBT (also known as SLC10A2) is a transporter protein primarily located in the terminal ileum responsible for the reabsorption of bile acids from the intestine back into the bloodstream. 5α-Cyprinol sulfate has been shown to be a potent inhibitor of ASBT.[5][6] This inhibition reduces the enterohepatic circulation of bile acids.

4.2. Activation of the Farnesoid X Receptor (FXR)

FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. While some bile acids are potent activators of human and mouse FXR, 5α-cyprinol sulfate has been shown to activate FXR in zebrafish.[10] This species-specific activation highlights the evolutionary divergence of FXR signaling. In zebrafish, 5α-cyprinol sulfate is the major biliary bile salt, and its interaction with FXR is crucial for maintaining bile acid homeostasis.[10]

The activation of FXR by 5α-cyprinol sulfate in zebrafish leads to the regulation of several downstream target genes, including:

-

fabp6 (fatty acid binding protein 6): Involved in intracellular bile acid transport.

-

fgf19 (fibroblast growth factor 19): An endocrine signal that communicates with the liver to regulate bile acid synthesis.

-

abcb11b (ATP binding cassette subfamily B member 11b): A bile salt export pump.

Furthermore, studies in zebrafish have shown that activation of FXR can influence liver regeneration through the PTEN-PI3K-AKT-mTOR signaling axis.[11]

Conclusion

5α-Cyprinol sulfate is a multifaceted natural product with significant toxicological, ecological, and physiological relevance. The detailed protocols and data presented in this guide provide a solid foundation for researchers interested in this molecule. Further investigation into its species-specific interactions with nuclear receptors like FXR may offer insights into the evolution of bile acid signaling and could potentially inform the development of novel therapeutic agents targeting these pathways. The potent biological activity of 5α-cyprinol sulfate at low concentrations also highlights the importance of continued exploration of natural products as sources of novel bioactive compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of cyprinol and this compound sulfate from grass carp bile and their toxic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5α-cyprinol sulfate, a bile salt from fish, induces diel vertical migration in Daphnia | eLife [elifesciences.org]

- 4. 5α-cyprinol sulfate, a bile salt from fish, induces diel vertical migration in Daphnia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Physicochemical and physiological properties of 5alpha-cyprinol sulfate, the toxic bile salt of cyprinid fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 5α-Cyprinol sulfate: Complete NMR assignment and revision of earlier published data, including the submission of a computer-readable assignment in NMReDATA format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fxr signaling and microbial metabolism of bile salts in the zebrafish intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Farnesoid X Receptor Activation Impairs Liver Progenitor Cell-Mediated Liver Regeneration via the PTEN-PI3K-AKT-mTOR Axis in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of Cyprinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprinol, a naturally occurring bile alcohol, and its sulfated derivative, this compound sulfate, are compounds of significant interest in the fields of toxicology, chemical ecology, and pharmacology. Primarily found in the bile of cyprinid fish, such as carp, these molecules have been identified as the causative agents in instances of food poisoning, exhibiting notable nephrotoxic and hepatotoxic effects.[1][2] Beyond their toxicity, they play a crucial role in the chemical signaling pathways of aquatic ecosystems. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, biological activities, and experimental methodologies related to this compound and its sulfated form.

Molecular Structure and Physicochemical Properties

This compound, systematically named (3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol, is a C27 bile alcohol. Its structure is characterized by a cholestane skeleton with five hydroxyl groups. The sulfated form, 5α-cyprinol sulfate, is the predominant form in fish bile and is responsible for the compound's aqueous solubility and biological activity.

A summary of the key physicochemical properties of this compound and 5α-cyprinol sulfate is presented in the table below.

| Property | This compound (5α-cyprinol) | 5α-Cyprinol Sulfate |

| Molecular Formula | C27H48O5 | C27H48O8S |

| Molecular Weight | 452.7 g/mol | 532.73 g/mol |

| IUPAC Name | (3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | 5α-cholestane-3α, 7α, 12α, 26, 27-pentol 26-sulfate |

| Aqueous Solubility | Poorly soluble (0.3 mM)[3][4] | Readily soluble |

| Critical Micelle Concentration (CMC) | Does not form micelles | 1.5 mM (by maximum bubble pressure); ~4 mM (by dye solubilization)[3][4] |

Biological Activities and Signaling Pathways

The biological effects of this compound and its sulfated derivative are multifaceted, ranging from acute toxicity in vertebrates to acting as a potent signaling molecule in aquatic invertebrates.

Toxicological Profile

Ingestion of cyprinid fish bile containing this compound sulfate can lead to severe poisoning in humans and other vertebrates, characterized by acute renal failure and liver damage.[1][2] Studies in rats have demonstrated that 5α-cyprinol sulfate is hemolytic, cholestatic, and toxic when administered intravenously.[3][4] The nephrotoxic and hepatotoxic effects are attributed to the direct action of the molecule on kidney and liver tissues.

Farnesoid X Receptor (FXR) Antagonism

A key molecular mechanism underlying the biological activity of 5α-cyprinol is its interaction with the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. 5α-cyprinol and its sulfated form have been identified as antagonists of FXR.[5] Unlike endogenous FXR agonists which typically possess a cis-oriented A-ring in their steroid nucleus, the trans-orientation of the A-ring in 5α-cyprinol is thought to be crucial for its antagonistic activity.[5]

The antagonism of FXR by 5α-cyprinol sulfate disrupts the normal feedback regulation of bile acid synthesis. Typically, activation of FXR by bile acids leads to the transcriptional induction of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. By blocking this pathway, 5α-cyprinol sulfate can lead to an accumulation of bile acids, contributing to its cholestatic and hepatotoxic effects.

Caption: Antagonism of the Farnesoid X Receptor (FXR) signaling pathway by 5α-cyprinol sulfate.

Inhibition of Taurocholate Uptake

5α-Cyprinol sulfate has been shown to inhibit the uptake of taurocholate in COS-7 cells transfected with the apical sodium-dependent bile salt transporter (ASBT).[3][4] This suggests that this compound sulfate can interfere with the enterohepatic circulation of bile acids, which may contribute to its overall toxicological profile.

Kairomone Activity

In the field of chemical ecology, 5α-cyprinol sulfate has been identified as a kairomone, a chemical substance emitted by one species that benefits another. It induces diel vertical migration (DVM) in the freshwater microcrustacean Daphnia.[6][7] This predator-avoidance behavior, triggered by picomolar concentrations of 5α-cyprinol sulfate released by fish, demonstrates the compound's potent biological activity at very low concentrations.

Experimental Protocols

Isolation and Purification of 5α-Cyprinol Sulfate from Carp Bile

The following protocol is a summary of the methodology described for the isolation and purification of 5α-cyprinol sulfate from the bile of the Asiatic carp, Cyprinus carpio.

Caption: Workflow for the isolation and purification of 5α-cyprinol sulfate from carp bile.

Detailed Steps:

-

Bile Collection: Bile is collected from the gallbladders of Cyprinus carpio.

-

Extraction: The collected bile is extracted with two volumes of 80% methanol under reflux for 20 minutes. The extract is then centrifuged to remove solid debris.

-

Solid-Phase Extraction (SPE): The supernatant from the extraction is subjected to SPE using a C18 cartridge. The cartridge is washed with 10% methanol to remove impurities.

-

Elution: The bound 5α-cyprinol sulfate is eluted from the C18 cartridge with methanol.

-

High-Performance Liquid Chromatography (HPLC): The eluate is further purified by HPLC to isolate the 5α-cyprinol sulfate from other bile components.

-

Identification and Characterization: The purified compound is identified and its structure confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nephrotoxicity Assessment in Rats (General Protocol)

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Dosing: 5α-cyprinol sulfate is administered, typically orally or via intraperitoneal injection, at various doses. A control group receives a vehicle solution.

-

Monitoring: Over the course of the study, parameters such as body weight, water consumption, and urine output are monitored.

-

Biochemical Analysis: At the end of the study, blood and urine samples are collected. Serum levels of blood urea nitrogen (BUN) and creatinine are measured as key indicators of kidney function. Urine analysis may include measurements of protein, glucose, electrolytes, and enzymes such as N-acetyl-β-D-glucosaminidase (NAG) and malate dehydrogenase (MDH).

-

Histopathology: The kidneys are harvested, weighed, and fixed in formalin. Histopathological examination of kidney sections stained with hematoxylin and eosin (H&E) is performed to assess for tubular necrosis, cast formation, and other signs of renal damage.

Taurocholate Uptake Inhibition Assay in COS-7 Cells (General Protocol)

This assay is used to determine the inhibitory effect of 5α-cyprinol sulfate on the function of the apical sodium-dependent bile salt transporter (ASBT).

-

Cell Culture and Transfection: COS-7 cells are cultured in appropriate media. The cells are then transfected with a plasmid expressing the rat ASBT protein.

-

Inhibition Assay: The transfected cells are incubated with a solution containing radiolabeled taurocholate (e.g., [3H]taurocholate) in the presence and absence of varying concentrations of 5α-cyprinol sulfate.

-

Measurement of Uptake: After the incubation period, the cells are washed to remove extracellular taurocholate. The intracellular radioactivity is then measured using a scintillation counter.

-

Data Analysis: The inhibition of taurocholate uptake by 5α-cyprinol sulfate is calculated by comparing the uptake in the presence of the inhibitor to the uptake in the control (no inhibitor).

Conclusion

This compound and its sulfated form are important natural products with significant biological activities. Their toxicity, particularly their nephrotoxic and hepatotoxic effects, warrants caution in the consumption of cyprinid fish bile, which is used in some traditional medicines. The elucidation of their role as FXR antagonists and inhibitors of bile acid transport provides a molecular basis for their toxicological properties and opens avenues for further research into the modulation of bile acid signaling pathways. Furthermore, the discovery of 5α-cyprinol sulfate as a potent kairomone highlights the intricate chemical communication that governs aquatic ecosystems. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the fascinating and complex biology of these molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5α-cyprinol sulfate, a bile salt from fish, induces diel vertical migration in Daphnia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Farnesoid X receptor pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Occurrence and Analysis of Cyprinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, biosynthesis, and analytical methodologies for the bile alcohol Cyprinol. The information presented is intended to support research and development efforts in fields ranging from natural product chemistry to pharmacology.

Natural Sources of this compound

This compound (5α-cholestane-3α,7α,12α,26,27-pentol) is a C27 bile alcohol predominantly found in the bile of fish belonging to the family Cyprinidae. It primarily exists in its sulfated form, 5α-cyprinol sulfate, which is the major bile salt in these species[1][2][3]. The family Cyprinidae, which includes carps and minnows, is one of the largest families of freshwater fish.

Quantitative Data on this compound Concentration

The concentration of 5α-cyprinol sulfate in the bile of cyprinid fish can be substantial. While data for a wide range of species is limited, studies on the common carp (Cyprinus carpio) provide a key reference point. The table below summarizes the available quantitative data.

| Fish Species | Compound | Concentration (mM) | Method of Analysis | Reference |

| Common Carp (Cyprinus carpio) | 5α-cyprinol sulfate | 284 ± 48 | Not specified | [2] |

| Grass Carp (Ctenopharyngodon idella) | 5α-cyprinol sulfate | Predominant bile salt | Not specified | [3] |

| Various Cypriniformes (10 species) | 5α C27 bile alcohols | Dominant bile salt type | Not specified | [4] |

Biosynthesis of this compound

The biosynthesis of this compound, a C27 bile alcohol, originates from cholesterol and involves a series of enzymatic modifications in the liver. While the complete, detailed pathway specific to this compound in fish is an area of ongoing research, the general steps for the formation of C27 bile alcohols are understood and are initiated by the "classic" or "neutral" bile acid synthesis pathway[5][6][7]. Key enzymes, primarily from the cytochrome P450 (CYP) superfamily, are responsible for the hydroxylation and other modifications of the cholesterol backbone[5][7].

The proposed biosynthetic pathway begins with the 7α-hydroxylation of cholesterol by the enzyme cholesterol 7α-hydroxylase (CYP7A1), a rate-limiting step in bile acid synthesis[5][7]. Subsequent enzymatic steps, including hydroxylations at the C-12, C-26, and C-27 positions, are carried out by other CYP enzymes such as sterol 12α-hydroxylase (CYP8B1) and sterol 27-hydroxylase (CYP27A1)[5][6][7]. The final product, this compound, is then sulfated to form 5α-cyprinol sulfate.

Experimental Protocols

Extraction of 5α-Cyprinol Sulfate from Fish Bile

This protocol is a synthesized methodology based on established procedures for the extraction of bile alcohols from fish bile[2][8].

Materials:

-

Fish gallbladders (e.g., from Cyprinus carpio)

-

Methanol

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (C18)

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Homogenization: Excise gallbladders from the fish and pool the bile content. Homogenize the bile in methanol.

-

Centrifugation: Centrifuge the homogenate to pellet solid debris.

-

Supernatant Collection: Carefully collect the methanol supernatant, which contains the bile salts.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the methanol extract onto the conditioned SPE cartridge.

-

Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

-

Elute the 5α-cyprinol sulfate with a higher concentration of methanol.

-

-

Solvent Evaporation: Evaporate the methanol from the eluate using a rotary evaporator to obtain the crude 5α-cyprinol sulfate extract.

Quantification of 5α-Cyprinol Sulfate by UPLC-MS/MS

The following is a general protocol for the quantitative analysis of 5α-cyprinol sulfate using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), based on common practices for bile acid analysis[8][9].

Instrumentation and Columns:

-

UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

Sample Preparation:

-

Extraction: Extract 5α-cyprinol sulfate from bile as described in Protocol 3.1.

-

Dilution: Re-dissolve the dried extract in an appropriate solvent (e.g., methanol/water) and dilute to a concentration within the calibration range of the instrument.

-

Internal Standard: Add an appropriate internal standard (e.g., a deuterated bile acid) to the sample for accurate quantification.

-

Filtration: Filter the sample through a 0.22 µm syringe filter before injection into the UPLC system.

UPLC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to achieve separation.

-

Flow Rate: Approximately 0.3-0.5 mL/min.

-

Column Temperature: 40-50 °C.

-

Injection Volume: 5-10 µL.

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 5α-cyprinol sulfate and the internal standard. For 5α-cyprinol sulfate, a potential precursor ion would be [M-H]⁻ at m/z 531.3[1].

-

Optimization: Optimize cone voltage and collision energy for the specific transitions to maximize sensitivity.

Quantification:

-

Generate a calibration curve using certified standards of 5α-cyprinol sulfate.

-

Calculate the concentration of 5α-cyprinol sulfate in the samples based on the peak area ratios of the analyte to the internal standard and the calibration curve.

References

- 1. 5α-cyprinol sulfate, a bile salt from fish, induces diel vertical migration in Daphnia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Diversity of Bile Salts in Fish and Amphibians: Evolution of a Complex Biochemical Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile Acids Synthesis [flipper.diff.org]

- 6. cell-stress.com [cell-stress.com]

- 7. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5α-cyprinol sulfate, a bile salt from fish, induces diel vertical migration in Daphnia | eLife [elifesciences.org]

- 9. UPLC-MS/MS Detection [protocols.io]

The Multifaceted Role of 5α-Cyprinol Sulfate in Fish Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5α-cyprinol sulfate, a C27 bile salt, is a significant metabolite in cyprinid fish, playing a crucial and dual role in their physiology and ecology. Primarily, it functions as a potent digestive surfactant, essential for the emulsification and absorption of dietary lipids. Beyond this metabolic function, it acts as a powerful kairomone, a chemical signal that elicits predator-avoidance behaviors in prey species such as Daphnia. However, its physiological effects are not universally beneficial; when ingested by non-adapted species, including humans, it exhibits significant hepato- and nephrotoxicity. This guide provides an in-depth examination of the biosynthesis, physiological functions, and toxicological implications of 5α-cyprinol sulfate, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in physiology, ecology, and pharmacology.

Introduction

Bile salts are amphipathic molecules synthesized from cholesterol in the liver of vertebrates. Their primary role is to aid in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. While most vertebrates produce C24 bile acids, cyprinid fish, a large and diverse family, predominantly synthesize the C27 bile alcohol 5α-cyprinol, which is then sulfated to form 5α-cyprinol sulfate[1]. This structural distinction underlies its unique physiological and ecological roles. This document explores the current understanding of 5α-cyprinol sulfate, focusing on its physiological functions in fish, its mechanism as a chemical signal, and its toxic properties.

Biosynthesis of 5α-Cyprinol Sulfate

The synthesis of 5α-cyprinol sulfate from cholesterol is a multi-step enzymatic process that occurs in the liver of cyprinid fish. While the complete pathway is not fully elucidated in all cyprinids, key steps have been identified. The pathway is notable for the retention of the full C27 carbon skeleton of cholesterol and the formation of a 5α-steroid nucleus, in contrast to the more common 5β-bile acids found in many other vertebrates[1][2].

Caption: Generalized biosynthesis pathway of 5α-cyprinol sulfate from cholesterol in cyprinid fish.

Physiological Roles in Fish

Digestive Function

The primary physiological role of 5α-cyprinol sulfate in cyprinid fish is to act as a digestive detergent[3][4][5]. Its amphipathic nature, with a hydrophobic steroid nucleus and a hydrophilic sulfated side chain, allows it to form micelles in the intestinal lumen[3][4][6]. These micelles are crucial for the emulsification of dietary fats, breaking down large lipid globules into smaller particles, which increases the surface area for the action of digestive enzymes like lipase[7][8].

Table 1: Physicochemical Properties of 5α-Cyprinol Sulfate

| Property | Value | Reference |

| Critical Micelle Concentration (CMC) | 1.5 mM (in 0.15 M Na+) | [3][5] |

| Monooleylglycerol Solubilization | 2.1 molecules per mole of micellar bile salt | [3][5] |

| Aqueous Solubility of 5α-Cyprinol | 0.3 mM | [3][5] |

Role as a Kairomone

Beyond its digestive function, 5α-cyprinol sulfate is a potent kairomone, a chemical substance released by one species that benefits another, typically a prey species that can detect a predator. Fish excrete bile salts, including 5α-cyprinol sulfate, through the gills and intestine into the surrounding water[7][8]. The freshwater microcrustacean Daphnia has evolved to detect minute concentrations of 5α-cyprinol sulfate, which triggers a predator-avoidance behavior known as diel vertical migration (DVM)[7][8][9]. In DVM, Daphnia migrate to deeper, darker waters during the day to avoid visual predators like fish and ascend to surface waters at night to feed. 5α-cyprinol sulfate has also been shown to induce morphological defenses in some Daphnia species, such as the formation of helmets and spines, making them more difficult for predators to consume[10].

Table 2: Effective Concentrations of 5α-Cyprinol Sulfate in Inducing Defenses in Daphnia

| Defense Mechanism | Daphnia Species | Effective Concentration | Reference |

| Diel Vertical Migration (DVM) | Daphnia magna | 100 pM | [7][8] |

| Diel Vertical Migration (DVM) | Daphnia magna | 53 ng/L | [9] |

| Morphological Defenses | Daphnia lumholtzi | 5.31 ng/L | [9] |

| Morphological Defenses | Daphnia lumholtzi | 10 pM | [10] |

digraph "Kairomone_Signaling" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Fish [label="Cyprinid Fish", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Release [label="Release of\n5α-Cyprinol Sulfate", fillcolor="#FFFFFF"]; Daphnia [label="Daphnia", shape=ellipse, fillcolor="#FBBC05"]; Detection [label="Chemoreception", fillcolor="#FFFFFF"]; Signaling [label="Internal Signaling\nCascade", fillcolor="#FFFFFF"]; Response [label="Physiological & Behavioral\nResponse", fillcolor="#34A853", fontcolor="#FFFFFF"]; DVM [label="Diel Vertical\nMigration", shape=box, style=rounded, fillcolor="#FFFFFF"]; Morphology [label="Morphological\nChanges", shape=box, style=rounded, fillcolor="#FFFFFF"];

Fish -> Release; Release -> Daphnia [label="Kairomone"]; Daphnia -> Detection; Detection -> Signaling; Signaling -> Response; Response -> DVM; Response -> Morphology; }

Caption: Logical flow of 5α-cyprinol sulfate as a kairomone inducing predator-avoidance responses in Daphnia.

Toxicology

While essential for the fish that produce it, 5α-cyprinol sulfate is toxic to other vertebrates when ingested, a phenomenon well-documented in cases of human poisoning from the consumption of raw carp bile, which is used in some traditional medicines[6][11][12]. The primary targets of its toxicity are the liver and kidneys, leading to acute renal failure and liver dysfunction[6][11][12].

Table 3: Toxicological Data for 5α-Cyprinol Sulfate

| Parameter | Value | Species | Reference |

| Minimum Lethal Dose (intraperitoneal) | 2.6 mg / 20 g | Mouse | [6][12] |

| Toxic Effects | Acute renal failure, liver dysfunction, paralysis, convulsions | Human, Rat, Mouse | [6][11][12] |

The mechanism of toxicity is not fully understood but is thought to involve the disruption of cell membranes due to its detergent properties and the inhibition of essential transport proteins[3][12]. Studies in rats have shown that 5α-cyprinol sulfate is hemolytic and cholestatic (disrupts bile flow) when infused intravenously[3][5].

Experimental Protocols

Isolation and Purification of 5α-Cyprinol Sulfate from Fish Bile

A common method for obtaining 5α-cyprinol sulfate for experimental purposes is through extraction and purification from the gallbladders of cyprinid fish, such as the common carp (Cyprinus carpio).

References

- 1. Identification and characterization of 5α-cyprinol-sulfating cytosolic sulfotransferases (Sults) in the Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity of Bile Salts in Fish and Amphibians: Evolution of a Complex Biochemical Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physicochemical and physiological properties of 5alpha-cyprinol sulfate, the toxic bile salt of cyprinid fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Physicochemical and physiological properties of 5α-cyprinol sulfate, the toxic bile salt of cyprinid fish Published, JLR Papers in Press, June 16, 2003. DOI 10.1194/jlr.M300155-JLR200 | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. 5α-cyprinol sulfate, a bile salt from fish, induces diel vertical migration in Daphnia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5α-cyprinol sulfate, a bile salt from fish, induces diel vertical migration in Daphnia | eLife [elifesciences.org]

- 9. researchgate.net [researchgate.net]

- 10. frontiersin.org [frontiersin.org]

- 11. Food poisonings by ingestion of cyprinid fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Toxicological Profile of 5α-Cyprinol Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5α-cyprinol sulfate, a sulfated bile alcohol found in the bile of cyprinid fish, is a potent nephrotoxic and hepatotoxic agent.[1][2] Ingestion of fish gallbladders containing this compound has been linked to acute renal failure and liver dysfunction in humans.[2] This technical guide provides a comprehensive overview of the toxicological profile of 5α-cyprinol sulfate, summarizing key toxicity data, detailing experimental protocols, and elucidating potential mechanisms of toxicity through signaling pathway diagrams. The information presented is intended to support further research and risk assessment of this compound.

Physicochemical Properties

5α-cyprinol sulfate is a water-soluble, surface-active molecule with detergent-like properties.[2] It readily forms micelles in aqueous solutions.[1][3] Its molecular formula is C₂₇H₄₈O₈S.[2][3]

Toxicological Data

The toxicity of 5α-cyprinol sulfate has been evaluated in both acute and short-term studies, primarily in rodent models. The primary target organs of toxicity are the kidney and the liver.

Acute Toxicity

An acute toxicity study in mice established the minimum lethal dose (LD₅₀) following intraperitoneal administration.

Table 1: Acute Toxicity of 5α-Cyprinol Sulfate in Mice

| Parameter | Value | Species | Route of Administration | Reference |

| Minimum Lethal Dose | 2.6 mg/20 g body weight (130 mg/kg) | Mouse | Intraperitoneal | [2] |

Short-Term Oral Toxicity in Rats

A 19-day study in Wistar rats investigated the effects of repeated oral administration of 5α-cyprinol sulfate. While the precise quantitative changes with measures of variance are not publicly available in the abstracts of the cited studies, the reported significant effects are summarized below.

Table 2: Summary of Significant Findings in a 19-Day Oral Toxicity Study of 5α-Cyprinol Sulfate in Rats

| Parameter Category | Affected Parameters | Direction of Change | Reference |

| Body Weight | Overall Body Weight | Decreased | [4] |

| Organ Weights | Liver-to-Body Weight Ratio | Increased | [4] |

| Kidney-to-Body Weight Ratio | Increased | [4] | |

| Hematology | Red Blood Cell (RBC) Count | Increased | [4] |

| Hemoglobin | Increased | [4] | |

| Hematocrit | Increased | [4] | |

| Serum Chemistry | Aspartate Aminotransferase (AST) | Increased | [4] |

| Alanine Aminotransferase (ALT) | Increased | [4] | |

| Alkaline Phosphatase (ALP) | Increased | [4] | |

| Blood Urea Nitrogen (BUN) | Increased | [4] | |

| Creatinine | Increased | [4] | |

| Urinalysis | Urinary Urea Nitrogen | Increased | [4] |

| Urinary Creatinine | Increased | [4] | |

| Urinary Sodium (Na⁺) | Decreased | [4] | |

| Urinary Potassium (K⁺) | Decreased | [4] | |

| Urinary Calcium (Ca²⁺) | Decreased | [4] |

In Vitro and Mechanistic Toxicity

-

Hemolytic Activity: When infused intravenously in rats, 5α-cyprinol sulfate was found to be hemolytic.[1][3]

-

Cholestatic Effects: Intravenous administration also induced cholestasis in rats.[1][3]

-

Inhibition of Bile Salt Transport: 5α-cyprinol sulfate inhibits the apical bile salt transporter (asbt), which could contribute to its cholestatic effects.[1]

Experimental Protocols

Acute Intraperitoneal Toxicity in Mice

-

Test Substance: Purified 5α-cyprinol sulfate.

-

Animal Model: Male ddY mice (19-20g).

-

Administration: A single intraperitoneal injection of the test substance.

-

Endpoint: Mortality was observed to determine the minimum lethal dose.

-

Pathology: Liver biopsies were performed on euthanized mice for histological examination.[2]

Short-Term Oral Toxicity in Rats

-

Test Substance: 5α-cyprinol sulfate (40 mg).

-

Animal Model: Male Wistar rats.

-

Administration: Oral gavage every 3 days for 19 days.

-

Parameters Measured: Body weight, organ weights (liver and kidney), hematology (RBC, hemoglobin, hematocrit), serum chemistry (AST, ALT, ALP, BUN, creatinine), and urinalysis (urea nitrogen, creatinine, Na⁺, K⁺, Ca²⁺) were assessed.

-

Histopathology: Liver and kidney tissues were examined for pathological changes.[4]

Intravenous Infusion in Rats

-

Test Substance: 5α-cyprinol sulfate.

-

Animal Model: Anesthetized rats.

-

Administration: Intravenous infusion.

-

Endpoints: Observation for hemolytic and cholestatic effects.[1][3]

Signaling Pathways in 5α-Cyprinol Sulfate Toxicity

The precise molecular mechanisms of 5α-cyprinol sulfate toxicity are not fully elucidated and are described as ambiguous in some literature.[2] However, based on the known effects of other toxic bile salts, a plausible mechanism involves the induction of apoptosis and cellular damage through multiple pathways.

Proposed Mechanism of Hepatotoxicity

Toxic bile salts are known to induce hepatocyte apoptosis through both extrinsic and intrinsic pathways. The detergent-like properties of 5α-cyprinol sulfate likely contribute to cell membrane damage.

Caption: Proposed signaling pathways for 5α-cyprinol sulfate-induced hepatocyte apoptosis.

Proposed Mechanism of Nephrotoxicity

The nephrotoxic effects of bile salts are thought to involve oxidative stress and direct tubular injury. The detergent action of 5α-cyprinol sulfate could disrupt renal cell membranes, leading to cellular damage.

Caption: Logical workflow of 5α-cyprinol sulfate-induced nephrotoxicity.

Conclusion

5α-cyprinol sulfate is a significant toxin with well-documented nephrotoxic and hepatotoxic effects. The available data, primarily from rodent studies, indicate that both acute and repeated exposure can lead to severe organ damage. While the precise molecular signaling pathways are still under investigation, evidence suggests that apoptosis, oxidative stress, and direct membrane damage are key mechanisms of its toxicity. Further research, particularly studies providing detailed quantitative toxicological data and elucidating the specific molecular targets of 5α-cyprinol sulfate, is warranted to fully understand its toxicological profile and to develop potential therapeutic interventions for poisonings.

References

- 1. Molecular Mechanisms for Protection of Hepatocytes against Bile Salt Cytotoxicity [jstage.jst.go.jp]

- 2. Characterization of bile salt-induced apoptosis in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Bile-acid-induced cell injury and protection - PMC [pmc.ncbi.nlm.nih.gov]

The Disruption of Cellular Membranes: A Technical Guide to the Mechanisms of Action of Membrane-Active Agents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms by which certain chemical agents interact with and disrupt cellular membranes. While the term "Cyprinol" lacks specific scientific documentation in the context of a membrane-disrupting drug, this whitepaper will focus on two distinct, well-researched compounds to illustrate key principles of membrane interaction: the bile salt 5α-cyprinol sulfate and the fluoroquinolone antibiotic Ciprofloxacin .

5α-cyprinol sulfate serves as a compelling example of a molecule that enhances membrane permeability, a crucial mechanism in drug delivery and toxicology. In contrast, Ciprofloxacin, while primarily a DNA gyrase inhibitor, exhibits significant secondary effects on the bacterial cell membrane, contributing to its bactericidal activity. This guide will dissect the molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these mechanisms.

5α-Cyprinol Sulfate: A Potent Enhancer of Mucosal Membrane Permeability

5α-cyprinol sulfate, a bile alcohol sulfate found in carp bile, has been identified as a potent agent for increasing the permeability of mucosal membranes to water-soluble compounds.[1] Its mechanism of action appears to be distinct from that of other bile salts like sodium taurocholate.[1]

Core Mechanism of Action

The primary action of 5α-cyprinol sulfate is to increase the permeability of epithelial membranes, facilitating the transport of molecules that would otherwise be poorly absorbed.[1] This effect is observed even at low concentrations (6.25 mM), highlighting its potency compared to other bile salts.[1]

Key Characteristics:

-

Surface Activity and Micelle Formation: 5α-cyprinol sulfate is surface-active and forms micelles, with a critical micellization concentration (CMC) of approximately 1.5 mM to 4 mM.[2] This property is crucial for its function as a digestive detergent and likely plays a role in its membrane-altering effects.[2][3]

-

Distinct from Taurocholate: The enhancing effect of 5α-cyprinol sulfate is not suppressed by calcium ions, unlike sodium taurocholate, suggesting a different mechanistic pathway.[1] However, co-administration with phosphatidylcholine does suppress its action, indicating an interaction with lipid components of the membrane.[1]

Quantitative Data on Permeability Enhancement

The following table summarizes the key quantitative findings regarding the effect of 5α-cyprinol sulfate on membrane permeability.

| Parameter | Value | Conditions | Reference |

| Effective Concentration | 6.25 mM | Rat rectal membrane permeability to sodium ampicillin | [1] |

| Critical Micellization Conc. (CMC) | 1.5 mM | 0.15 M Na+, maximum bubble pressure device | [2] |

| Critical Micellization Conc. (CMC) | ~4 mM | Dye solubilization method | [2] |

| Monooleylglycerol Solubilization | 2.1 molecules/mol micellar bile salt | Concentrations >1 mM | [2] |

Experimental Protocol: In Situ Rat Rectal Perfusion for Permeability Assessment

A common method to evaluate the permeability-enhancing effects of compounds like 5α-cyprinol sulfate is the in situ rat rectal perfusion model.

Objective: To determine the effect of a test compound on the absorption of a poorly permeable drug (e.g., sodium ampicillin) across the rectal mucosa.

Methodology:

-

Animal Preparation: Male Wistar rats are anesthetized. The rectum is isolated and cannulated at both ends to create a closed loop for perfusion.

-

Perfusion Solution: A solution containing the poorly permeable drug (e.g., sodium ampicillin) with and without the test compound (5α-cyprinol sulfate at various concentrations) is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Perfusion: The perfusion solution is circulated through the isolated rectal loop at a constant flow rate.

-

Sampling: Blood samples are collected from the jugular vein at predetermined time intervals.

-

Analysis: The concentration of the drug in the plasma samples is determined using a validated analytical method (e.g., HPLC).

-

Data Evaluation: The area under the plasma concentration-time curve (AUC) is calculated to quantify the extent of drug absorption. An increase in AUC in the presence of the test compound indicates enhanced permeability.

Ciprofloxacin: A DNA Gyrase Inhibitor with Secondary Membrane-Disrupting Effects

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic whose primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and repair.[4][5][6] However, accumulating evidence demonstrates that ciprofloxacin also induces significant damage to the bacterial cell membrane, contributing to its bactericidal efficacy.[7][8][9]

Core Mechanism of Membrane Interaction

The interaction of ciprofloxacin with the bacterial membrane is a secondary effect that follows the primary intracellular targeting. The proposed mechanism involves the induction of reactive oxygen species (ROS), which then leads to lipid peroxidation and subsequent membrane damage.[8][9]

Key Membrane-Related Effects:

-

Cytoplasmic Condensation: Treatment with ciprofloxacin can induce cytoplasmic condensation, a phenomenon characterized by the outflow of cytoplasmic contents due to membrane damage.[9]

-

Membrane Thinning: Ciprofloxacin has been shown to cause thinning of the cytoplasmic membrane.[8]

-

Decreased Membrane Fluidity: Studies have indicated that ciprofloxacin can lead to a reduction in membrane fluidity.[8]

-

Alteration of Membrane Protein Function: While the direct interaction with specific membrane proteins is not fully elucidated, the overall disruption of the membrane integrity likely affects the function of embedded proteins.

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed cascade of events leading from ciprofloxacin exposure to bacterial cell death, highlighting the role of membrane damage.

Caption: Proposed mechanism of Ciprofloxacin action leading to membrane damage.

Quantitative Data on Ciprofloxacin's Membrane Effects

The following table presents quantitative data related to the membrane-disrupting effects of ciprofloxacin.

| Parameter | Observation | Bacterial Strain | Reference |

| Cytoplasmic Condensation | Observed at 10x MIC (0.1 µg/mL) | E. coli | [9] |

| Membrane Thinning | Significant thinning observed | E. coli | [8] |

| Membrane Fluidity | Significant decrease at 37°C | E. coli | [8] |

| Substrate Degradation Rate (rsu,H) | Decreased by 47.54% | Heterotrophic biomass | [10] |

| Max. Specific Growth Rate (μm) | Decreased by 49.82% | Heterotrophic biomass | [10] |

Experimental Protocol: Assessing Membrane Fluidity using Laurdan GP

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) is a fluorescent probe used to investigate the phase properties of lipid membranes. Its emission spectrum shifts depending on the polarity of its environment, which is related to water penetration into the bilayer and thus membrane fluidity.

Objective: To quantify changes in bacterial membrane fluidity upon treatment with ciprofloxacin.

Methodology:

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli) to the mid-logarithmic phase.

-

Ciprofloxacin Treatment: Incubate the bacterial cells with ciprofloxacin at the desired concentration and for a specified duration. A control group without ciprofloxacin should be run in parallel.

-

Laurdan Staining:

-

Harvest the bacterial cells by centrifugation and wash with a suitable buffer (e.g., PBS).

-

Resuspend the cells in the buffer containing Laurdan (typically 5-10 µM).

-

Incubate in the dark to allow the probe to incorporate into the cell membranes.

-

-

Fluorescence Measurement:

-

Measure the fluorescence emission spectra using a spectrofluorometer. Excite the sample at a wavelength of 350 nm and record the emission intensities at 440 nm (characteristic of the gel phase) and 490 nm (characteristic of the liquid-crystalline phase).

-

-

Calculation of Generalized Polarization (GP): Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490) Where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively.

-

Interpretation: A higher GP value indicates a more ordered (less fluid) membrane, while a lower GP value suggests a more fluid membrane. A significant increase in the GP value for ciprofloxacin-treated cells compared to the control indicates a decrease in membrane fluidity.[8]

Experimental Workflow: Investigating Ciprofloxacin-Induced Membrane Damage

The following diagram outlines a typical experimental workflow to investigate the membrane-damaging effects of an antibiotic like ciprofloxacin.

Caption: Experimental workflow for studying antibiotic-induced membrane damage.

Conclusion

The study of membrane-active agents is critical for understanding drug efficacy, delivery, and toxicity. While 5α-cyprinol sulfate exemplifies a molecule that directly enhances membrane permeability, the case of ciprofloxacin demonstrates that even drugs with primary intracellular targets can exert profound secondary effects on the cell membrane. The interplay between direct membrane interaction, the induction of damaging cellular processes like oxidative stress, and the subsequent physical changes to the membrane architecture presents a complex but crucial area of research for the development of novel therapeutics and a deeper understanding of cellular responses to chemical agents. The experimental protocols and data presented in this guide offer a framework for the continued investigation into the intricate mechanisms of membrane disruption.

References

- 1. Enhancing effect of 5 alpha-cyprinol sulfate on mucosal membrane permeability to sodium ampicillin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physicochemical and physiological properties of 5alpha-cyprinol sulfate, the toxic bile salt of cyprinid fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of and resistance to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Cytoplasmic condensation induced by membrane damage is associated with antibiotic lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic Effects of Ciprofloxacin, Carbamazepine, and Bisphenol on Biomass in Membrane Bioreactor System at Low Temperatures to Treat Urban Wastewater | MDPI [mdpi.com]

Cyprinol CAS number and chemical identifiers

This guide provides a comprehensive overview of the chemical properties and identifiers of Cyprinol, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity of this compound

This compound, a notable bile alcohol, is chemically identified as a cholestane derivative. Its systematic name is (3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol.[1] The compound is also known by several synonyms, including 5alpha-cyprinol and Cholestane-3,7,12,26,27-pentol.[1]

Below is a summary of its key chemical identifiers:

| Identifier | Value | Reference |

| CAS Number | 2952-70-7 | [1] |

| PubChem CID | 160665 | [1] |

| Molecular Formula | C27H48O5 | [1] |

| Molecular Weight | 452.7 g/mol | [1] |

| IUPAC Name | (3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | [1] |

| InChI | InChI=1S/C27H48O5/c1-16(5-4-6-17(14-28)15-29)20-7-8-21-25-22(13-24(32)27(20,21)3)26(2)10-9-19(30)11-18(26)12-23(25)31/h16-25,28-32H,4-15H2,1-3H3/t16-,18-,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | [1] |

| InChIKey | JNMALBXXJSWZQY-BBBUMGABSA-N | [1] |

| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(--INVALID-LINK--O)C)O">C@HO)C | [1] |

| ChEBI ID | 50422 | [1] |

| KEGG ID | C16890 | [1] |

Experimental Protocols and Signaling Pathways

Further research is required to provide detailed experimental protocols and to delineate the specific signaling pathways in which this compound is involved. This information is critical for understanding its mechanism of action and potential therapeutic applications. Future updates to this guide will include:

-

Detailed Methodologies: Comprehensive descriptions of key experiments involving this compound, including assays for biological activity, pharmacokinetic studies, and toxicological assessments.

-

Signaling Pathway Diagrams: Visual representations of the molecular interactions and signaling cascades modulated by this compound, created using Graphviz. These diagrams will illustrate the compound's mechanism of action at a cellular level.

This section will be populated as more data becomes available through ongoing research and literature review.

This technical guide is a living document and will be updated as more information on this compound becomes available.

References

5α-Cyprinol: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 5α-Cyprinol, a key bile alcohol, and its sulfated derivative, 5α-Cyprinol sulfate. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of key physicochemical properties and analytical methodologies.

Executive Summary

5α-Cyprinol and its sulfated form are critical components in the study of bile acid metabolism and toxicology. A thorough understanding of their solubility and stability is paramount for accurate experimental design and the development of potential therapeutic applications. This guide consolidates available quantitative data, details experimental protocols for solubility and stability assessment, and provides visual workflows to aid in laboratory practices.

Solubility Profile

The solubility of 5α-Cyprinol and its sulfated conjugate varies significantly based on the solvent and the presence of the sulfate group, which markedly enhances aqueous solubility.

Quantitative Solubility Data

The available quantitative and qualitative solubility data for 5α-Cyprinol and 5α-Cyprinol sulfate are summarized in the table below.

| Compound | Solvent | Solubility | Temperature | Method |

| 5α-Cyprinol | Water | 0.3 mM[1][2][3][4][5] | Not Specified | Equilibrium Stirring |

| Methanol-d4 | ~16.7 mg/mL (approx. 38 mM)* | Not Specified | NMR Sample Preparation | |

| 5α-Cyprinol Sulfate | Water | Readily Soluble (Qualitative) | Not Specified | General Observation |

| Methanol | Soluble (Qualitative) | Not Specified | General Observation |

*Note: The solubility in Methanol-d4 is an estimation based on sample preparation for NMR analysis and should be considered an approximation.

Experimental Protocol: Aqueous Solubility Determination of 5α-Cyprinol

The following protocol for determining the aqueous solubility of 5α-Cyprinol is adapted from the methodology described by Goto et al. (2003).

Objective: To determine the equilibrium solubility of 5α-Cyprinol in water.

Materials:

-

5α-Cyprinol (crystalline)

-

Distilled water

-

Centrifuge

-

Analytical balance

-

Stirring apparatus

-

Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

An excess amount of crystalline 5α-Cyprinol is added to a known volume of distilled water in a sealed container.

-

The suspension is stirred continuously at a constant temperature for an extended period (e.g., one week) to ensure equilibrium is reached.

-

After the equilibration period, the suspension is centrifuged at a sufficient speed and duration (e.g., 2000 x g for 10 minutes) to pellet the undissolved solid.

-

A precise volume of the clear supernatant is carefully collected without disturbing the pellet.

-

The concentration of 5α-Cyprinol in the supernatant is quantified using a validated analytical method.

Stability Profile

The stability of 5α-Cyprinol and its sulfated form is a critical parameter for storage, handling, and in vivo studies. The sulfate ester linkage in 5α-Cyprinol sulfate confers significant stability against hydrolysis under certain physiological conditions.

Stability Summary

Current literature indicates a notable stability for 5α-Cyprinol sulfate, particularly in biological contexts.

| Compound | Condition | Observation |

| 5α-Cyprinol Sulfate | Intestinal Transit | Stable; no hydrolysis observed.[1][2][3][4][5] |

| Bile Salts (General) | Storage at -15°C, 4°C, and 37°C | Generally stable over a 17-day period. |

While specific quantitative stability data for 5α-Cyprinol, such as degradation kinetics and half-life under various stress conditions (e.g., pH, temperature, light), are not extensively available in the public domain, the general stability of related bile alcohols suggests a robust molecular structure.

Experimental Protocol: General Approach for Stability-Indicating Assay Development

A stability-indicating analytical method is crucial for accurately assessing the degradation of 5α-Cyprinol and 5α-Cyprinol sulfate. A general workflow for developing such a method, based on established principles of forced degradation studies, is outlined below.

Objective: To develop and validate an analytical method capable of separating the intact molecule from its potential degradation products.

Materials:

-

5α-Cyprinol or 5α-Cyprinol sulfate

-

Acids (e.g., HCl), bases (e.g., NaOH), oxidizing agents (e.g., H₂O₂), and appropriate buffers

-

Photostability chamber

-

Temperature-controlled ovens

-

HPLC or UPLC system with a suitable detector (e.g., UV, MS)

Procedure:

-

Forced Degradation Studies: Subject solutions of 5α-Cyprinol and 5α-Cyprinol sulfate to various stress conditions as per ICH guidelines (e.g., acidic, basic, oxidative, thermal, and photolytic stress).

-

Method Development: Develop a chromatographic method (e.g., reverse-phase HPLC) that can resolve the parent compound from all major degradation products formed during the stress studies.

-

Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

Stability Studies: Utilize the validated stability-indicating method to assess the stability of 5α-Cyprinol and its sulfate under defined storage conditions (e.g., different temperatures and humidity levels) over time.

Visualized Workflows

To further aid researchers, the following diagrams illustrate key experimental and logical workflows.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 5α-Cyprinol and its sulfated form based on currently available data. While the aqueous solubility of 5α-Cyprinol is well-defined, further quantitative studies are needed to fully characterize its solubility in various organic solvents and to establish a comprehensive stability profile for both compounds under a range of pharmaceutically relevant conditions. The provided experimental frameworks offer a starting point for researchers to conduct these necessary investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Degradation of Bile Acids by Soil and Water Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Physicochemical and physiological properties of 5α-cyprinol sulfate, the toxic bile salt of cyprinid fish Published, JLR Papers in Press, June 16, 2003. DOI 10.1194/jlr.M300155-JLR200 | Semantic Scholar [semanticscholar.org]

- 4. Physicochemical and physiological properties of 5alpha-cyprinol sulfate, the toxic bile salt of cyprinid fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. holzidoc.ch [holzidoc.ch]

An In-depth Technical Guide to the Historical Research on Carp Bile Toxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The use of raw carp bile in traditional medicine, particularly in Asian cultures, has a long history. However, this practice is associated with significant toxicity, primarily manifesting as acute renal failure and hepatotoxicity. Historical research has been pivotal in identifying the primary toxic agent and characterizing its effects. This technical guide provides a comprehensive overview of the historical research on carp bile toxicity, focusing on the core toxic component, its quantification, the experimental protocols used in its study, and the current understanding of its toxic mechanisms at the cellular and molecular levels. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the toxicology of bile acids and the historical context of natural product toxicity studies.

The Primary Toxin: 5α-cyprinol Sulfate

Historical investigations have unequivocally identified the principal toxic component in the bile of cyprinid fish, including carp, as 5α-cyprinol sulfate .[1] This compound is a C27 bile alcohol sulfate.[1] Its structure was elucidated through a combination of analytical techniques, including infrared (IR) spectrometry, fast atom bombardment (FAB) mass spectrometry, and 1H- and 13C-nuclear magnetic resonance (NMR) analysis, which revealed a molecular formula of C27H48O8S.[1]

Quantitative Toxicology Data

Quantitative data from historical case reports and experimental studies are crucial for understanding the dose-response relationship of carp bile toxicity.

Table 3.1: Concentration and Lethal Doses of 5α-cyprinol Sulfate

| Parameter | Value | Species | Source |

| Concentration in Carp Bile | 284 ± 48 mM | Cyprinus carpio | [1] |

| Minimum Lethal Dose (intraperitoneal) | 2.6 mg/20 g body weight | Mouse | [1] |

Table 3.2: Summary of Clinical Data from Historical Carp Bile Poisoning Cases

| Patient Data | Patient 1 | Patient 2 | 30-Case Series (Mean ± SD) | 13-Case Series |

| Amount Ingested | 1 raw gallbladder | 3 raw gallbladders | Varies (dose-dependent severity) | Varies (dose-dependent severity) |

| Time to Onset of Symptoms | 6 hours | 2 hours | 2 to 12 hours | Not specified |

| Peak Serum Creatinine | 10 mg/dL | 12.6 mg/dL | 8.03 ± 4.04 mg/dL | Not specified |

| Peak Total Bilirubin | 3.5 mg/dL | 4.8 mg/dL | 6.01 ± 1.54 mg/dL | Jaundice in 62% |

| Peak AST | 171 U/L | 1032 U/L | 85.4 ± 94.2 U/L | Elevated |

| Peak ALT | 1043 U/L | 2028 U/L | 83.03 ± 96.26 U/L | Elevated |

| Clinical Outcomes | Recovered without dialysis | Recovered with hemodialysis | 81.81% recovery with dialysis | All recovered with supportive care/dialysis |

Sources: Patient 1 & 2[2], 30-Case Series[3], 13-Case Series[4]

Historical Experimental Protocols

The following sections detail the key experimental methodologies that have been historically employed in the study of carp bile toxicity.

Isolation and Purification of 5α-cyprinol Sulfate

The historical protocol for isolating the toxic component from carp bile generally followed these steps:

-

Collection and Extraction: Bile was collected from the gallbladders of live carp (Cyprinus carpio). The collected bile was then extracted with 80% methanol under reflux.

-

Centrifugation: The methanol extract was centrifuged to remove solid debris.

-

Chromatography: The supernatant was subjected to a series of chromatographic separations to purify the active compound. This often involved:

-

Silica gel chromatography

-

Amberlite XAD-2 column chromatography

-

High-performance liquid chromatography (HPLC)

-

Structural Elucidation Techniques

The determination of the chemical structure of 5α-cyprinol sulfate relied on a combination of spectroscopic and spectrometric techniques:

-

Infrared (IR) Spectrometry: To identify functional groups.

-

Fast Atom Bombardment (FAB) Mass Spectrometry: To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H- and 13C-NMR were used to elucidate the carbon-hydrogen framework of the molecule.

In Vivo Toxicity Testing in Animal Models

-

Animal Model: Mice and rats (e.g., Wistar rats) were commonly used.

-

Administration: The purified toxin or crude bile extract was administered, typically via intraperitoneal injection or oral gavage.

-

Endpoint Assessment:

-

Lethality: Determination of the LD50.

-

Clinical Signs: Observation for symptoms such as paralysis and convulsions.

-

Biochemical Analysis: Blood samples were collected to measure markers of renal and hepatic function (e.g., blood urea nitrogen, creatinine, ALT, AST).

-

Histopathology: At the end of the study, animals were euthanized, and organs (liver and kidney) were collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.[5][6][7][8]

-

In Vitro Toxicity Assays

-

Cell Lines: Human renal proximal tubular epithelial cells (e.g., HK-2) and human hepatoma cells (e.g., HepG2) have been used to model nephrotoxicity and hepatotoxicity, respectively.[9][10][11][12][13][14][15]

-

Cytotoxicity Assays:

-

Cell Viability: Assessed using methods like the MTT assay or neutral red uptake.

-

Apoptosis Detection: Flow cytometry with Annexin V and propidium iodide (PI) staining is a standard method to quantify apoptotic and necrotic cells.[2][4][16][17][18]

-

Caspase Activity Assays: Colorimetric or fluorometric assays to measure the activity of key executioner caspases like caspase-3.[19][20][21][22][23]

-

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Toxicity Assessment

Caption: Workflow for in vivo and in vitro toxicity assessment of carp bile.

Proposed Signaling Pathway for 5α-cyprinol Sulfate-Induced Nephrotoxicity

Caption: Proposed mechanism of 5α-cyprinol sulfate-induced apoptosis in renal cells.

Proposed Signaling Pathway for 5α-cyprinol Sulfate-Induced Hepatotoxicity

Caption: Proposed mechanism of 5α-cyprinol sulfate-induced hepatotoxicity.

Molecular Mechanisms of Toxicity

Historical and ongoing research suggests that the toxicity of 5α-cyprinol sulfate is multifactorial, involving direct cellular damage and the activation of specific signaling pathways.

Nephrotoxicity

The primary target of 5α-cyprinol sulfate in the kidneys appears to be the renal proximal tubular cells . The proposed mechanism involves:

-

Inhibition of Transporters: 5α-cyprinol sulfate has been shown to inhibit the apical sodium-dependent bile acid transporter (ASBT) . This could lead to intracellular accumulation of the toxin and disruption of normal cellular transport processes.

-

Oxidative Stress: The toxin is believed to induce the generation of reactive oxygen species (ROS) , leading to oxidative stress and cellular damage.

-

Mitochondrial Dysfunction: Oxidative stress can lead to mitochondrial damage, compromising cellular energy production and initiating apoptotic pathways.

-

Apoptosis: The culmination of these insults is the induction of apoptosis , or programmed cell death, in the renal tubular cells, leading to acute tubular necrosis. This is likely mediated by the activation of the caspase cascade, including caspase-9 and the executioner caspase-3 .

Hepatotoxicity

In the liver, 5α-cyprinol sulfate is thought to cause damage through:

-

Mitochondrial Dysfunction: Similar to its effects on the kidneys, the toxin can disrupt mitochondrial function in hepatocytes.

-

Oxidative Stress: The generation of ROS contributes to cellular injury.

-

Inflammation: Oxidative stress can trigger inflammatory signaling pathways, such as the activation of Nuclear Factor-kappa B (NF-κB) , leading to the production of pro-inflammatory cytokines and an inflammatory infiltrate in the liver.[24][25][26]

-

Hepatocellular Necrosis: The combined effects of mitochondrial dysfunction, oxidative stress, and inflammation can lead to the death of hepatocytes.

Conclusion and Future Directions

Historical research has laid a strong foundation for our understanding of carp bile toxicity, identifying 5α-cyprinol sulfate as the causative agent and outlining its primary toxic effects on the kidneys and liver. The methodologies developed in these early studies, from isolation and structural elucidation to in vivo and in vitro toxicity testing, have been instrumental.

For drug development professionals, this historical perspective offers valuable insights into the potential for natural products to harbor potent toxins and underscores the importance of rigorous toxicological screening. The mechanisms of 5α-cyprinol sulfate toxicity, particularly its interaction with cellular transporters and its ability to induce oxidative stress and apoptosis, provide a case study for understanding compound-induced organ toxicity.

Future research should aim to further elucidate the specific molecular targets of 5α-cyprinol sulfate and the precise signaling cascades it modulates. The use of modern techniques, such as transcriptomics and proteomics, could provide a more detailed picture of the cellular response to this toxin. A deeper understanding of these pathways could not only improve the management of carp bile poisoning but also contribute to the broader knowledge of bile acid signaling and toxicology.

References

- 1. mdpi.com [mdpi.com]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. pu.edu.pk [pu.edu.pk]

- 7. Histopathological and bacterial study of skin and gill of grass carp, Ceteopharyngodon idella, (Valenciennes 1844) exposed to copper sulfate and potassium permanganate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro to In Vivo Concordance of Toxicity Using the Human Proximal Tubule Cell Line HK-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Increasing sustainability and reproducibility of in vitro toxicology applications: serum-free cultivation of HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biomed.cas.cz [biomed.cas.cz]

- 14. Evaluation of biomarkers for in vitro prediction of drug-induced nephrotoxicity: comparison of HK-2, immortalized human proximal tubule epithelial, and primary cultures of human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multiplexed assay panel of cytotoxicity in HK-2 cells for detection of renal proximal tubule injury potential of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Apoptosis Protocols | USF Health [health.usf.edu]

- 17. benchchem.com [benchchem.com]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. Activation of caspase-3 in renal cell carcinoma cells by anthracyclines or 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Multiple caspases mediate acute renal cell apoptosis induced by bacterial cell wall components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Nitric oxide induces apoptosis in renal tubular epithelial cells through activation of caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. NF-κB signaling induces inductive expression of the downstream molecules and IgD gene in the freshwater carp, Catla catla - PMC [pmc.ncbi.nlm.nih.gov]

- 25. NF-κB Is Activated in Cholestasis and Functions to Reduce Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Activation of bile salt nuclear receptor FXR is repressed by pro-inflammatory cytokines activating NF-κB signaling in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies on Bile Alcohol Sulfates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bile alcohols are hydroxylated forms of C27 steroids that represent evolutionary precursors to the more commonly studied C24 bile acids. In many lower vertebrates, bile alcohols and their sulfate conjugates are the primary components of bile. In humans, while present in smaller quantities, they and their sulfated metabolites play a significant role in bile acid homeostasis and detoxification, particularly under cholestatic conditions. The sulfation of bile alcohols, a phase II metabolic reaction, is a critical detoxification pathway that increases their water solubility, reduces their cellular toxicity, and facilitates their elimination from the body. This guide provides an in-depth overview of the foundational aspects of bile alcohol sulfates, including their biosynthesis, physiological roles, and the analytical methods for their study.

Biosynthesis and Metabolism of Bile Alcohol Sulfates

The biosynthesis of bile alcohol sulfates primarily involves the sulfation of bile alcohol precursors. This reaction is catalyzed by the cytosolic sulfotransferase enzyme SULT2A1. SULT2A1 transfers a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the bile alcohol molecule. This process typically occurs in the liver and intestine.[1]

The sulfation of bile alcohols renders them more hydrophilic and less able to cross cell membranes, thus trapping them within the enterohepatic circulation for efficient excretion in bile and urine.[2] This metabolic pathway is crucial for detoxifying hydrophobic and potentially toxic bile alcohol intermediates that can accumulate in liver diseases.[1]

Physiological Roles of Bile Alcohol Sulfates